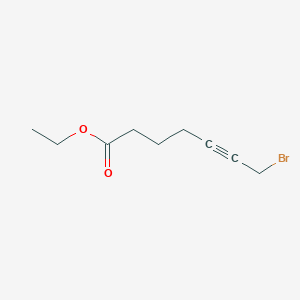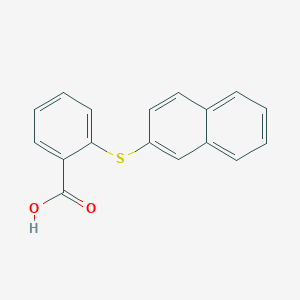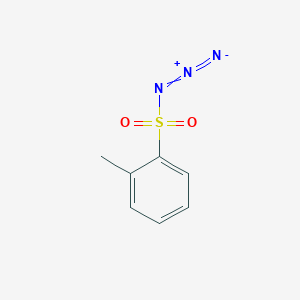
N-diazo-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-diazo-2-methylbenzenesulfonamide is a diazo compound characterized by the presence of a diazo group (-N=N-) attached to a 2-methylbenzenesulfonamide moiety. Diazo compounds are known for their versatility and reactivity in organic synthesis, often serving as precursors to carbenes, which are highly reactive intermediates used in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-diazo-2-methylbenzenesulfonamide can be synthesized through the oxidation of hydrazones. One common method involves the use of iodosylbenzene as an oxidizing agent. The reaction typically proceeds under mild conditions, making it a safer and more efficient approach compared to traditional methods that require harsh conditions or toxic reagents .
Industrial Production Methods: In an industrial setting, continuous flow chemistry has become a preferred method for the synthesis of diazo compounds, including this compound. This approach allows for the on-demand generation of diazo compounds, minimizing the risks associated with handling these potentially hazardous materials .
Analyse Chemischer Reaktionen
Types of Reactions: N-diazo-2-methylbenzenesulfonamide undergoes various types of reactions, including:
Oxidation: The diazo group can be oxidized to form carbenes, which can then participate in a range of chemical transformations.
Substitution: The diazo group can be substituted by nucleophiles, leading to the formation of new compounds.
Cycloaddition: The compound can undergo cycloaddition reactions to form heterocyclic structures.
Common Reagents and Conditions:
Oxidizing Agents: Iodosylbenzene, hypervalent iodine compounds.
Reaction Conditions: Mild temperatures, often in the presence of a base to facilitate the reaction.
Major Products:
Carbenes: Highly reactive intermediates used in various synthetic applications.
Heterocycles: Formed through cycloaddition reactions, these structures are valuable in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
N-diazo-2-methylbenzenesulfonamide has found applications in several fields:
Chemistry: Used as a precursor for carbenes in organic synthesis, enabling the formation of complex molecules.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, through carbene insertion reactions.
Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly those involving heterocyclic structures.
Industry: Applied in the production of polymers and other materials through diazo coupling reactions
Wirkmechanismus
The primary mechanism of action for N-diazo-2-methylbenzenesulfonamide involves the generation of carbenes through the release of nitrogen gas (N₂). These carbenes can then participate in various chemical reactions, including insertion into C-H, O-H, N-H, and S-H bonds, cyclopropanation, and rearrangements. The reactivity of the carbenes is influenced by the electronic and steric properties of the substituents on the diazo compound .
Vergleich Mit ähnlichen Verbindungen
- N-diazo-2-methylbenzenesulfonamide
- N-diazo-2-methylbenzenesulfonyl chloride
- N-diazo-2-methylbenzenesulfonyl fluoride
Uniqueness: this compound stands out due to its relatively mild preparation conditions and its versatility in forming carbenes that can participate in a wide range of chemical transformations. Compared to other diazo compounds, it offers a safer and more efficient synthetic route, making it highly valuable in both research and industrial applications .
Eigenschaften
CAS-Nummer |
31425-33-9 |
|---|---|
Molekularformel |
C7H7N3O2S |
Molekulargewicht |
197.22 g/mol |
IUPAC-Name |
N-diazo-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H7N3O2S/c1-6-4-2-3-5-7(6)13(11,12)10-9-8/h2-5H,1H3 |
InChI-Schlüssel |
YJMNLPRMBFMFDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1S(=O)(=O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,3S,4R)-Ethyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B8757714.png)
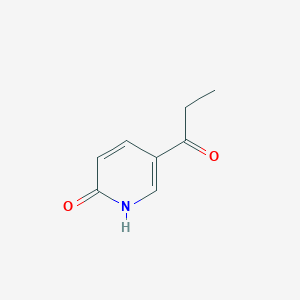
![Ethyl 6-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B8757725.png)
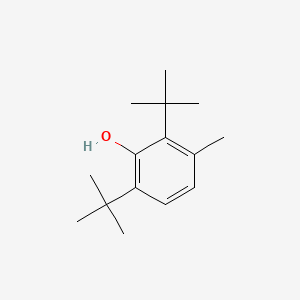
![alfa-Methyl-alfa-cyano-5H-[1] benzopyrano [2,3-b] pyridine-7-acetic acid ethyl ester](/img/structure/B8757737.png)
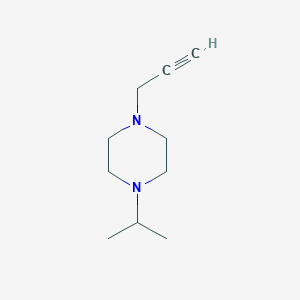
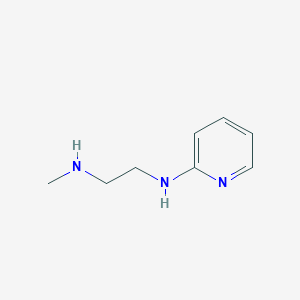
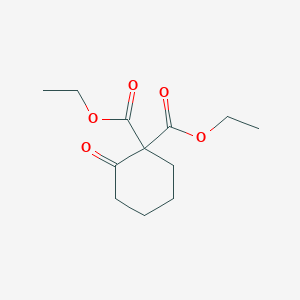
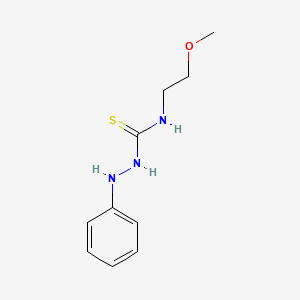

![4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B8757792.png)

